molecular formula C20H19NOS B2630348 Naphthalen-1-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone CAS No. 1396768-12-9

Naphthalen-1-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone

Cat. No. B2630348
M. Wt: 321.44
InChI Key: IWHLCRVHBJEOQG-UHFFFAOYSA-N
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Description

“Naphthalen-1-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone” is a compound that pertains to the field of therapeutic compounds . It is related to certain compounds that inhibit 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1), a key enzyme involved in the metabolism of cortisol . These compounds are used in pharmaceutical compositions and are used both in vitro and in vivo to inhibit 11 β-HSD1 .

Scientific Research Applications

1. Chemosensor Development

Researchers have explored the synthesis and characterization of naphthalene derivatives for their potential as chemosensors. Specifically, compounds such as 2-((pyridine-2-yl)methylamino)naphthalene-1,4-dione (H-1) and its analogs have been studied for their ability to bind to transition metal ions like Cu2+ in various solvent mixtures. These interactions often result in a notable color change, indicating their potential application as chemosensors. For example, the complexation of H-1 with Cu2+ ions in methanol or methanol–water mixtures changes the color from orange to intense blue, demonstrating a clear response to the presence of the metal ion. The limit of detection (LOD) for Cu2+ using H-1 and similar compounds has been reported as low as 1.48 × 10−8 mol L−1, showcasing their sensitivity. Theoretical studies using density functional theory have also been conducted to understand the vibrational spectra, 1H NMR chemical shifts, and optical properties of these compounds, further contributing to the development of effective chemosensors (Gosavi-Mirkute et al., 2017).

2. Anticancer Compound Synthesis

Naphthalene derivatives have been synthesized and tested for their potential as anticancer agents. For instance, (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone was prepared and reacted with various nucleophiles to produce compounds with potential anticancer properties. These compounds were evaluated for their anticancer activity, suggesting the role of naphthalene derivatives in developing new therapeutic agents (Gouhar & Raafat, 2015).

properties

IUPAC Name

naphthalen-1-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NOS/c22-20(19-7-3-5-16-4-1-2-6-18(16)19)21-11-8-15(9-12-21)17-10-13-23-14-17/h1-7,10,13-15H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHLCRVHBJEOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalen-1-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone

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